N,N'-Desethylene-N,N'-diformyl Levofloxacin
CAS No.: 151377-74-1
Cat. No.: VC0193984
Molecular Formula: C18H18FN3O6
Molecular Weight: 391.36
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151377-74-1 |
|---|---|
| Molecular Formula | C18H18FN3O6 |
| Molecular Weight | 391.36 |
| IUPAC Name | (2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Standard InChI | InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1 |
| SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O |
| Appearance | White Solid to Pale Yellow Solid |
| Melting Point | >144°C (dec.) |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
N,N'-Desethylene-N,N'-diformyl Levofloxacin is a derivative of levofloxacin characterized by the molecular formula C18H18FN3O6 and a molecular weight of 391.35 g/mol . This compound is structurally related to levofloxacin but features specific modifications to the piperazine ring system, with formyl groups replacing certain components. It maintains the core quinolone structure present in all fluoroquinolone antibiotics, including the carboxylic acid group essential for biological activity.
The compound's full chemical name according to IUPAC nomenclature is (2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid . This lengthy name reflects the complex structure of the molecule and its specific stereochemistry, notably the S-configuration at position 2, which is inherited from the parent compound levofloxacin.
Structural Characteristics
The structure of N,N'-Desethylene-N,N'-diformyl Levofloxacin maintains several key features that are characteristic of fluoroquinolone antibiotics. These include:
-
A fluorine atom at position 7 (or position 9 in some numbering systems)
-
A carboxylic acid group at position 11 (or position 6 in some numbering systems)
-
A ketone group at position 10 (or position 7 in some numbering systems)
-
The core tricyclic structure involving fused rings
What distinguishes this compound from levofloxacin is the modification of the piperazine ring, which has been replaced with a [formyl-[2-[formyl(methyl)amino]ethyl]amino] group . This structural variation is critical for identifying and quantifying this impurity in pharmaceutical preparations of levofloxacin.
Nomenclature and Identification
Systematic Names and Synonyms
N,N'-Desethylene-N,N'-diformyl Levofloxacin is known by several systematic names and synonyms in chemical literature and pharmaceutical databases. These alternative designations help in identifying the compound across different reference systems and databases.
Table 1: Names and Synonyms of N,N'-Desethylene-N,N'-diformyl Levofloxacin
Chemical Identifiers
Chemical identifiers are crucial for unambiguous identification of compounds in databases and literature. N,N'-Desethylene-N,N'-diformyl Levofloxacin has several key identifiers that facilitate its tracking and reference.
Table 2: Chemical Identifiers for N,N'-Desethylene-N,N'-diformyl Levofloxacin
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 151377-74-1 |
| PubChem CID | 71315632 |
| InChIKey | HTOKHJLTWLBPPN-JTQLQIEISA-N |
| Molecular Formula | C18H18FN3O6 |
| Molecular Weight | 391.3 g/mol (or 391.35 g/mol ) |
Structural Representation and Notations
For computational chemistry, database searching, and chemical informatics, several standardized structural notations are used to represent N,N'-Desethylene-N,N'-diformyl Levofloxacin.
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O
The InChI (International Chemical Identifier) notation is:
InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1
These notations encode the complete structural information of the molecule, including stereochemistry, in a format that can be processed by chemical software and databases.
Relation to Levofloxacin
Structural Comparison
N,N'-Desethylene-N,N'-diformyl Levofloxacin is structurally related to levofloxacin, which is a broad-spectrum third-generation fluoroquinolone antibiotic . The key difference lies in the modification of the piperazine ring structure present in levofloxacin. In N,N'-Desethylene-N,N'-diformyl Levofloxacin, the piperazine ring has been opened, and formyl groups have been introduced at specific nitrogen positions.
This structural alteration distinguishes N,N'-Desethylene-N,N'-diformyl Levofloxacin from both levofloxacin and another related compound, N,N'-Desethylene Levofloxacin Hydrochloride (CAS No. 1346603-62-0) . The latter compound has a simpler structure without the formyl groups characteristic of N,N'-Desethylene-N,N'-diformyl Levofloxacin.
Analytical Considerations
Reference Standards
N,N'-Desethylene-N,N'-diformyl Levofloxacin is available as a reference standard for pharmaceutical analysis . Companies such as Molcan (product code LFX36) and TLC Pharmaceutical Standards provide authenticated samples of this compound for use in analytical methods development, validation, and quality control testing .
These reference standards are essential for:
-
Developing and validating analytical methods for detecting and quantifying the impurity
-
Calibrating analytical instruments for accurate measurements
-
Conducting system suitability tests in routine quality control procedures
-
Establishing specifications for acceptable levels of the impurity in pharmaceutical products
Pharmaceutical Significance
Quality Control Implications
As a known impurity of levofloxacin, N,N'-Desethylene-N,N'-diformyl Levofloxacin plays a significant role in pharmaceutical quality control. Regulatory authorities typically require pharmaceutical manufacturers to identify, quantify, and control the levels of impurities in drug substances and drug products.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines establish thresholds for reporting, identification, and qualification of impurities. Depending on the daily dose of levofloxacin and other factors, specific limits would be established for acceptable levels of N,N'-Desethylene-N,N'-diformyl Levofloxacin in pharmaceutical formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume